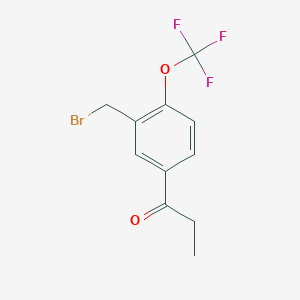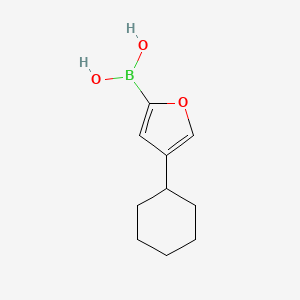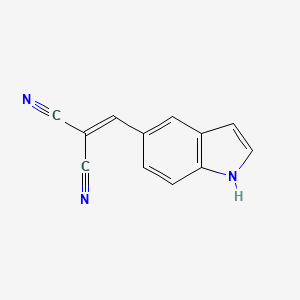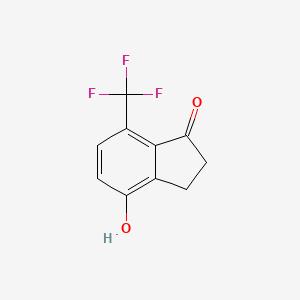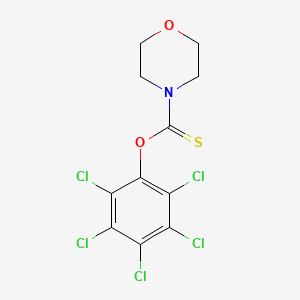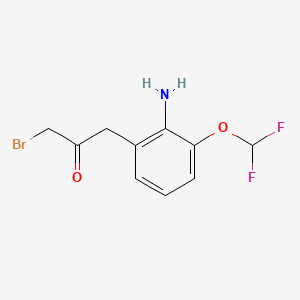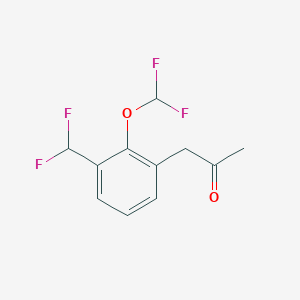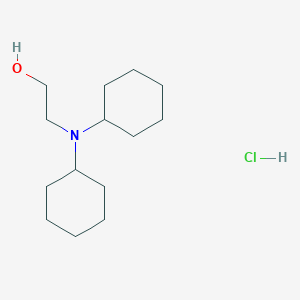
2-(Dicyclohexylamino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyclohexylamino)ethanol hydrochloride is a chemical compound with the molecular formula C14H28ClNO and a molecular weight of 261.83 g/mol . It is commonly used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Dicyclohexylamino)ethanol hydrochloride typically involves the reaction of dicyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
2-(Dicyclohexylamino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Dicyclohexylamino)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Dicyclohexylamino)ethanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(Dicyclohexylamino)ethanol hydrochloride can be compared with other similar compounds such as:
- 2-(Diethylamino)ethanol hydrochloride
- 2-(Dimethylamino)ethanol hydrochloride
- 2-(Dipropylamino)ethanol hydrochloride These compounds share similar structural features but differ in the nature of the substituent groups attached to the amino group. The unique properties of this compound, such as its steric hindrance and hydrophobicity, make it distinct and suitable for specific applications .
Properties
Molecular Formula |
C14H28ClNO |
|---|---|
Molecular Weight |
261.83 g/mol |
IUPAC Name |
2-(dicyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H27NO.ClH/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h13-14,16H,1-12H2;1H |
InChI Key |
WLLPIQFZZBRPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCO)C2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
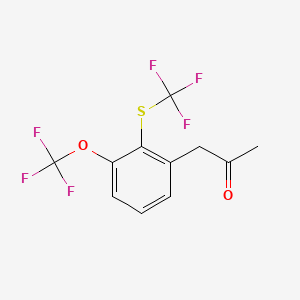
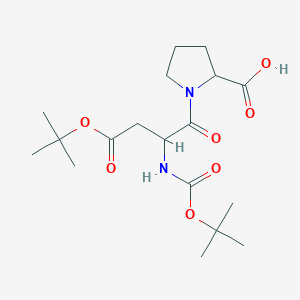
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
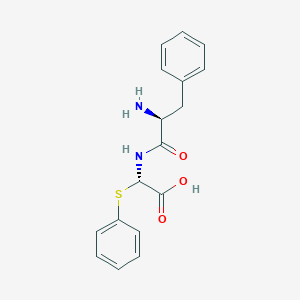
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)

